2,4,6-Tribromophenylboronic acid chemical properties
2,4,6-Tribromophenylboronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Tribromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromophenylboronic acid is a sterically hindered organoboron compound of significant interest in modern organic synthesis. Its utility is primarily derived from its role as a robust coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of three bromine atoms on the phenyl ring imparts unique steric and electronic properties, enabling the synthesis of complex, sterically congested biaryl and polyaryl structures that are often inaccessible through other means. These structures are valuable scaffolds in drug discovery, materials science, and agrochemical development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and safe handling of 2,4,6-Tribromophenylboronic acid, offering field-proven insights and detailed experimental protocols for its effective utilization in a research and development setting.
Introduction: The Strategic Importance of Substituted Arylboronic Acids
Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, largely due to their stability, low toxicity, and versatile reactivity.[1] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3] In the context of drug development, the boronic acid functional group is not merely a synthetic handle; it can also act as a pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This mechanism is exemplified by the proteasome inhibitor bortezomib, a successful boron-containing anticancer drug.[4]
2,4,6-Tribromophenylboronic acid belongs to a class of ortho-substituted arylboronic acids. The presence of bulky substituents adjacent to the boronic acid moiety introduces significant steric hindrance. While this can sometimes slow reaction kinetics, it is often exploited to control selectivity and to construct molecules with unique three-dimensional architectures, which are of paramount importance in designing selective pharmaceuticals and advanced materials.[5][6] This guide will delve into the specific attributes of the tribromo-substituted variant, providing the technical foundation required for its application in sophisticated synthetic campaigns.
Synthesis of 2,4,6-Tribromophenylboronic Acid
The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis. The following protocol is adapted from established procedures for structurally similar compounds, such as 2,4,6-trimethylphenylboronic acid.[7] The logical and commercially available starting material for this synthesis is 1,3,5-tribromobenzene.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2,4,6-Tribromophenylboronic acid.
Detailed Experimental Protocol
Materials:
-
1,3,5-Tribromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M aqueous solution)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for the success of this reaction.
-
Grignard Formation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF. Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension and gently heat to initiate Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remainder of the 1,3,5-tribromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent suspension over 30 minutes, ensuring the internal temperature does not rise above -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl solution. Stir vigorously for 1-2 hours until all solids have dissolved and two clear phases are present.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexanes) or by column chromatography on silica gel to afford pure 2,4,6-Tribromophenylboronic acid.
Physicochemical and Spectral Properties
Direct experimental data for 2,4,6-tribromophenylboronic acid is not widely published. Therefore, its properties are best understood by comparison with structurally similar analogs.
Physical Properties
The properties of the target compound are estimated based on trends observed in its analogs. The high molecular weight and bromine content suggest it will be a white to off-white crystalline solid with a relatively high melting point and poor solubility in water.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,4,6-Tribromophenylboronic Acid | C₆H₄BBr₃O₂ | 354.62 | White/off-white solid (Predicted) | >200 (Predicted) |
| 2,4,6-Trifluorophenylboronic Acid | C₆H₄BF₃O₂ | 175.90 | White to off-white powder | 228-235 |
| 2,4,6-Trichlorophenylboronic Acid[8] | C₆H₄BCl₃O₂ | 225.27 | Powder to crystal | N/A |
| 2,4,6-Trimethylphenylboronic Acid | C₉H₁₃BO₂ | 164.01 | Powder | 115-122 |
| 2,4,6-Triisopropylphenylboronic Acid[6] | C₁₅H₂₅BO₂ | 248.17 | White crystalline powder | 165 (dec.) |
Spectral Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single sharp singlet should appear for the two equivalent aromatic protons (H-3 and H-5). Based on the spectrum of 2,4,6-tribromophenol, which shows a singlet at ~7.7 ppm, a similar chemical shift is anticipated.[9] A broad singlet, corresponding to the two hydroxyl protons of the boronic acid group, would also be present, typically in the range of 4.5-8.0 ppm, and its position is highly dependent on concentration and solvent. This peak will exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Four distinct signals are expected:
-
C-B (ipso-carbon): This signal is often broad or unobservable due to quadrupolar relaxation from the boron nucleus.[10]
-
C-Br (C-2, C-4, C-6): These carbons would appear at a chemical shift significantly influenced by the attached bromine atoms, likely in the 110-125 ppm range. Data from 2,4,6-tribromophenol shows signals at 112.5 and 115.5 ppm for the C-Br carbons.[11]
-
C-H (C-3, C-5): These carbons would appear further downfield, likely in the 135-145 ppm range.
-
C-O (from any anhydride): Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may give rise to additional signals.
-
-
¹¹B NMR: The ¹¹B NMR chemical shift is a diagnostic tool for the coordination state of the boron atom. For trigonal (sp² hybridized) arylboronic acids, the signal typically appears in the range of +27 to +33 ppm.[10]
-
IR Spectroscopy: The infrared spectrum would show a characteristic broad O-H stretch from the boronic acid hydroxyl groups around 3200-3500 cm⁻¹. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2,4,6-tribromophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[12] This reaction is fundamental to the synthesis of biaryl compounds.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][13][14] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻). This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the step where the 2,4,6-tribromophenyl group is introduced to the catalyst.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
Diagram of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
-
Catalyst: Palladium complexes are the most common. For sterically hindered partners like 2,4,6-tribromophenylboronic acid, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient oxidative addition and reductive elimination.[15] Pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are also widely used.
-
Base: The choice of base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The base's strength and solubility can significantly impact reaction rates and yields.
-
Solvent: The reaction is often run in a two-phase system (e.g., toluene/water, dioxane/water) or in polar aprotic solvents like DMF or THF. The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases.
Exemplary Protocol: Suzuki Coupling with 4-Bromoanisole
Materials:
-
2,4,6-Tribromophenylboronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a Schlenk flask, add 4-bromoanisole, 2,4,6-tribromophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Research and Development
The primary application of 2,4,6-tribromophenylboronic acid is as a synthetic building block for creating highly substituted, sterically demanding molecules.
-
Drug Discovery: By coupling this acid with other functionalized aromatic or heteroaromatic halides, medicinal chemists can construct novel scaffolds. The steric bulk provided by the tribromophenyl moiety can be used to probe protein binding pockets, enforce specific molecular conformations, and improve metabolic stability by shielding reactive sites.
-
Materials Science: Biaryl and polyaryl compounds are core components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. The use of sterically hindered building blocks can disrupt crystal packing, leading to materials with amorphous properties and improved solubility and processability.
-
Ligand Synthesis: The tribromophenyl group can serve as a bulky substituent in the design of novel phosphine or NHC ligands for catalysis, potentially imparting unique activity or selectivity to the metal center.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for 2,4,6-tribromophenylboronic acid is not available, general precautions for handling arylboronic acids should be strictly followed.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids are hygroscopic and can be sensitive to moisture and air over long periods. Storing under an inert atmosphere is recommended for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Supporting Information. (2007). Wiley-VCH. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
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Carlo Erba Reagents. (2024, November 4). Safety Data Sheet: Phenylboronic acid. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
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ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
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MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
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NIH. (n.d.). (2,4,6-Trimethylphenyl)boronic acid–triphenylphosphine oxide (1/1). [Link]
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PubChem. (n.d.). (2,4,6-Tribromophenoxy)boronic acid. [Link]
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PubChem. (n.d.). (2,4,6-Tri(propan-2-yl)phenyl)boronic acid. [Link]
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PubChem. (n.d.). 2,4,6-Tribromophenol. [Link]
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Wikipedia. (n.d.). 2,4,6-Tribromophenol. [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
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